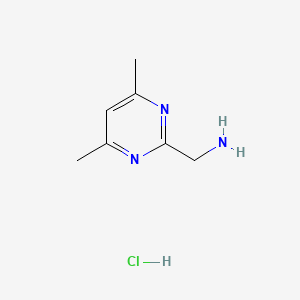

(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-5-3-6(2)10-7(4-8)9-5;/h3H,4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIVLYQLBOJROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878777-37-8 | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Multi-Step Synthesis via Guanidinium Salt Intermediates

General Approach: The synthesis of pyrimidine derivatives such as pyrimethanil involves reacting aniline derivatives with cyanamide in the presence of aqueous acid to form phenylguanidinium salts, which are then reacted with diketones like acetylacetone under basic conditions to form the pyrimidine ring system.

-

- Formation of Guanidinium Salt: Aniline or substituted aniline is reacted with cyanamide in aqueous acidic media (preferably hydrochloric acid or sulfuric acid) to yield the corresponding guanidinium salt.

- Cyclization with Acetylacetone: The guanidinium salt intermediate is then reacted with acetylacetone in the presence of aqueous base (commonly sodium hydroxide or potassium hydroxide) to form the pyrimidine ring.

Process Optimization: A one-pot method has been developed to avoid isolating the guanidinium salt intermediate, improving efficiency and yield. This method involves sequential addition of reagents without intermediate isolation, culminating in a single solid isolation step for the final product.

Acid and Base Selection: Preferred acids include hydrochloric acid (HCl) and sulfuric acid (H2SO4), while bases include NaOH and KOH. The molar ratios of reactants are critical, with aniline:cyanamide:acetylacetone typically in the range of 1.0 : 0.8–2.0 : 0.8–10.0.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Guanidinium salt formation | Aniline + Cyanamide + HCl (aq) | Aqueous acidic medium | Intermediate salt formed |

| Cyclization | Guanidinium salt + Acetylacetone + NaOH (aq) | Aqueous basic medium | Pyrimidine ring closure |

| Isolation | Crystallization | Single-step isolation of product | One-pot process preferred |

Modified Biginelli-Type Condensation Approaches

Background: The Biginelli reaction is a classical one-pot condensation involving aldehydes, urea (or thiourea), and β-ketoesters to yield dihydropyrimidinones. Modifications of this reaction have been used to synthesize various pyrimidine derivatives.

Adaptation for Pyrimidine Amines: Using aminopyrimidone intermediates reacted with aldehydes and guanidine derivatives in acidic solvents (e.g., glacial acetic acid) under reflux conditions can yield substituted pyrimidine derivatives. Alkylation steps using benzyl chloride and bases like sodium hydroxide or potassium carbonate facilitate further functionalization.

Relevance: While this approach is more commonly applied to bicyclic pyrimidine derivatives, the principles of condensation and nucleophilic substitution can be adapted for the synthesis of (4,6-dimethylpyrimidin-2-yl)methanamine derivatives.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Pyrimidinone formation | Thiourea + Ethyl cyanoacetate + NaOEt | Reflux in ethanol | High yield (95%) |

| Alkylation | Pyrimidinone + Benzyl chloride + NaOH or K2CO3 | Room temperature or overnight stirring | Functionalization step |

| Condensation | Aminopyrimidone + Aldehydes + Guanidine derivatives + Glacial acetic acid | Reflux 6–8 hours | Yields up to 80% |

Detailed Research Findings and Data

- Yield and Purity: The one-pot method for synthesizing pyrimidine derivatives via guanidinium salt intermediates achieves high purity and yield due to minimized intermediate handling and fewer isolation steps.

- Reaction Parameters: The molar ratio of reactants and choice of acid/base significantly influence the reaction efficiency and product purity. For example, aniline:cyanamide:acetylacetone molar ratios of 1:0.8–2.0:0.8–10.0 are optimal.

- Isolation Techniques: Crystallization is the preferred method for isolating the final product, ensuring high purity and ease of handling.

- Spectroscopic Characterization: Synthesized compounds are typically characterized by melting point determination, IR spectroscopy (KBr pellet), 1H NMR (DMSO-d6 solvent), and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Guanidinium salt intermediate | Aniline, Cyanamide, Acetylacetone, HCl, NaOH | Two-step or one-pot cyclization | High purity, efficient one-pot option | Requires careful pH control |

| Modified Biginelli condensation | Thiourea, Ethyl cyanoacetate, Benzyl chloride, Aldehydes, Guanidine derivatives | One-pot condensation and alkylation | Versatile, high yields | More steps, complex intermediates |

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

Organic Synthesis

The compound is extensively used as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows for the creation of derivatives with enhanced biological activities.

Reaction Types and Products

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 4,6-Dimethylpyrimidine-2-carboxylic acid |

| Reduction | 4,6-Dimethylpyrimidine-2-methanol |

| Substitution | Various substituted pyrimidine derivatives |

Enzyme Mechanisms and Metabolic Pathways

(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride has been utilized to study enzyme mechanisms due to its ability to form hydrogen bonds with active sites of enzymes. This interaction can significantly influence enzyme activity and metabolic pathways.

Therapeutic Potential

Research indicates that this compound possesses therapeutic properties , particularly in drug development. Its structure allows it to interact effectively with biological targets involved in various diseases, including cancer.

Case Study: Antiviral Activity

Derivatives of pyrimidines, including this compound, have shown antiviral properties . For instance, studies have demonstrated significant antiviral potency against HIV and other viruses due to structural similarities among pyrimidine derivatives.

Antimicrobial Properties

Research suggests that this compound may effectively interact with enzymes or receptors involved in microbial resistance mechanisms. This could lead to the development of therapeutic agents that address resistance in pathogenic organisms.

Table 2: Biological Activities Associated with the Compound

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation |

| Anticancer | Modulates apoptotic pathways in cancer cells |

Table 3: Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| 4,6-Dimethylpyrimidine | Lacks the amine group; less reactive |

| 2-Hydroxymethylpyrimidine | Lacks methyl groups at positions 4 and 6 |

The unique combination of methyl and amine groups in this compound enhances its reactivity and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The structural modifications of the pyrimidine ring significantly influence physicochemical and biological properties. Key comparisons include:

Ambrisentan

Ambrisentan (CAS: [Ambrisentan, ACI 015600]) features a (4,6-dimethylpyrimidin-2-yl)oxy group (-O-) instead of the methanamine group. The oxygen linker reduces basicity compared to the amine, altering receptor interactions.

Ethyl {[4-N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate

This compound (from ) replaces the methanamine with a sulfonamido (-SO2NH-) group. The sulfonamido moiety enhances hydrogen-bonding capacity, contributing to antibacterial activity. Eight derivatives in this class showed high antibacterial efficacy, underscoring the role of electron-withdrawing groups in biological activity .

4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride

Here, a hydroxyl (-OH) group replaces the methanamine. The hydroxyl group increases polarity, reducing lipophilicity compared to the target compound. This derivative is primarily used as a synthetic intermediate rather than a bioactive agent .

Variations in the Amine Side Chain

2-(4,6-Dimethylpyrimidin-2-yl)ethanamine Dihydrochloride

This analog features an ethanamine (-CH2CH2NH2) side chain. The dihydrochloride salt further improves solubility compared to the monohydrochloride form of the target compound .

(2-Methoxypyrimidin-4-yl)methanamine Dihydrochloride

Replacing the 4,6-dimethyl groups with a 2-methoxy substituent alters electronic effects. The dihydrochloride salt also enhances aqueous solubility .

Salt Form Comparisons

Biological Activity

(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an amine group attached to the methylene bridge. Its molecular formula is .

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with formaldehyde in the presence of hydrochloric acid. This reaction yields the hydrochloride salt form, which enhances solubility and stability for biological assays .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (4,6-Dimethylpyrimidin-2-yl) | MCF-7 (breast cancer) | 0.65 |

| HeLa (cervical cancer) | 3.0 | |

| U-937 (monocytic leukemia) | 1.8 |

These results demonstrate that derivatives of (4,6-Dimethylpyrimidin-2-yl)methanamine show promising cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes involved in cell proliferation. Notably, it has been shown to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. In vitro assays confirmed that this compound selectively inhibits CDK2 and CDK4, leading to reduced cellular proliferation in tumor cells .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is significant as oxidative stress is linked to various diseases, including cancer and neurodegeneration .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. In particular, it has been effective against Gram-positive bacteria due to its ability to inhibit bacterial growth by disrupting essential biochemical pathways necessary for survival .

Case Study 1: Anticancer Efficacy

A study conducted on ovarian cancer cells treated with this compound revealed enhanced cell death compared to untreated controls. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antioxidant Effects

In a model using brain homogenates, this compound significantly inhibited lipid peroxidation. This effect was measured using malondialdehyde levels as an indicator of oxidative damage, demonstrating its protective role against oxidative stress .

Q & A

Q. What are the recommended synthetic routes for (4,6-dimethylpyrimidin-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous pyrimidine derivatives (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) suggest nucleophilic substitution or condensation reactions as viable pathways . For example, reacting 4,6-dimethylpyrimidine-2-thiol with chloroacetamide derivatives under refluxing ethanol could be adapted. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to maximize yield. Monitoring via TLC or HPLC is critical for reaction progress .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the pyrimidine ring structure (e.g., δ ~8.5 ppm for pyrimidine protons) and methanamine group (δ ~3.5 ppm for -CH-NH) .

- HPLC : Purity assessment (>98% by HPLC) is standard, with mobile phases like acetonitrile/water (acidified with 0.1% TFA) for optimal resolution .

- Mass Spectrometry : ESI-MS in positive ion mode validates the molecular ion peak (e.g., [M+H] for CHNCl) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar solvents (water, methanol) and non-polar solvents (toluene) using gravimetric or UV-Vis methods. For example, freely soluble in water due to the hydrochloride salt form .

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and varying pH (1–13) to identify decomposition products via LC-MS .

Q. What crystallographic methods are suitable for resolving its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is preferred. Use SHELXL for refinement, assigning anisotropic displacement parameters to non-H atoms. Hydrogen atoms are positioned geometrically and refined using a riding model. Visualization tools like ORTEP-3 or WinGX aid in interpreting thermal ellipsoids and bond geometries .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unexpected bond lengths) be resolved during structural refinement?

- Methodological Answer : Discrepancies between observed and calculated data may arise from disorder or twinning. Employ twin refinement in SHELXL, using the BASF parameter to model twin domains. Validate with R (<5%) and goodness-of-fit (GOF ~1.0). For ambiguous electron density, DFT-based geometry optimization (e.g., Gaussian 16) provides theoretical bond-length comparisons .

Q. What strategies are effective in identifying and quantifying trace impurities in this compound?

- Methodological Answer :

- LC-HRMS : Detect impurities at <0.1% levels using high-resolution mass spectrometry with a C18 column and gradient elution.

- NMR Spiking : Add reference standards (e.g., related pyrimidine derivatives) to identify unknown peaks in NMR .

- Pharmacopeial Methods : Follow ICH Q3A/B guidelines for impurity profiling, including heavy metals testing (<20 μg/g via ICP-MS) and sulfated ash analysis .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., LOXL2 inhibitors, as seen in structurally related compounds) .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) is a standard basis set for pyrimidine derivatives .

Q. What are the best practices for handling this compound to ensure reproducibility in air- or moisture-sensitive reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.